3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, trichloro, nitro, and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride This intermediate is then reacted with 2,2,2-trichloroethylamine to form the amide linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2-methoxy-5-aminophenyl derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(3-methoxyanilino)carbamothioyl]amino}ethyl)benzamide
- 3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbamothioyl]amino}ethyl)benzamide
- 3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)amino]ethyl)benzamide
Uniqueness
The uniqueness of 3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H19Cl3N4O6S |
---|---|
Molecular Weight |
537.8 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C19H19Cl3N4O6S/c1-30-13-7-5-11(26(28)29)9-12(13)23-18(33)25-17(19(20,21)22)24-16(27)10-4-6-14(31-2)15(8-10)32-3/h4-9,17H,1-3H3,(H,24,27)(H2,23,25,33) |
InChI Key |
GHJMTQCBNKHFMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.